![molecular formula C16H15ClO2 B016412 1-[4-(2-Chloroéthoxy)phényl]-2-phényléthanone CAS No. 19561-95-6](/img/structure/B16412.png)
1-[4-(2-Chloroéthoxy)phényl]-2-phényléthanone
Vue d'ensemble
Description
"1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" is a compound that belongs to the broader class of organic molecules, characterized by its specific functional groups and structural configuration. The interest in such molecules primarily stems from their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" and related compounds involves strategic functionalization and coupling reactions. For instance, the synthesis of closely related compounds involves the Friedel-Crafts acylation reaction, a common method for introducing acyl groups into aromatic rings. This is followed by oxidation and further transformations to achieve the desired ketone functionality (Lukáč & Mohapatra, 1992). Another approach for synthesizing related aromatic ketones involves chlorination of 1-arylethanones to produce dichloroethanones, highlighting the versatility of halogenation reactions in organic synthesis (Terent’ev et al., 2004).
Molecular Structure Analysis
The molecular structure and conformation of related chloro-phenylethanones have been studied using gas-phase electron diffraction and theoretical calculations. These studies reveal the existence of different conformers and provide detailed insights into bond lengths, angles, and torsional properties, which are crucial for understanding the molecular geometry and reactivity of such compounds (Aarset & Hagen, 2005).
Chemical Reactions and Properties
The chemical behavior of "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" can be inferred from studies on similar molecules, highlighting reactions such as nucleophilic substitutions, where halogen atoms are replaced by other groups, potentially altering the molecule's physical and chemical properties. These reactions play a pivotal role in the functionalization and further derivatization of the molecule for specific applications.
Physical Properties Analysis
The physical properties of organic compounds like "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" include solubility, melting point, and boiling point, which are determined by the molecular structure and functional groups. Such properties are essential for predicting the behavior of these compounds in different environments and for their application in synthesis, material science, and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of a molecule encompass its reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations. For aromatic ketones, these properties are significantly influenced by the presence of electron-withdrawing or donating groups attached to the aromatic ring, affecting its electrophilic and nucleophilic reaction sites.
For further detailed insights into the synthesis, structure, reactions, and properties of "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" and related compounds, the following references are recommended:
- Synthesis and structure elucidation (Lukáč & Mohapatra, 1992); (Terent’ev et al., 2004).
- Molecular structure analysis (Aarset & Hagen, 2005).
Applications De Recherche Scientifique
Industrie pharmaceutique
Ce composé a été largement utilisé comme intermédiaire de synthèse pour un certain nombre de familles chimiques de produits pharmaceutiques . Il pourrait être utilisé dans la synthèse de divers médicaments, contribuant au développement de nouveaux traitements et thérapies.
Production de pesticides
Le composé est également utilisé dans la production de pesticides . Il pourrait jouer un rôle crucial dans le développement de nouveaux pesticides plus efficaces et respectueux de l'environnement.
Industrie pétrochimique
Dans l'industrie pétrochimique, ce composé est utilisé comme intermédiaire de synthèse . Il pourrait être impliqué dans la production de divers produits pétrochimiques, contribuant aux avancées dans ce domaine.
Synthèse agrochimique
1-[4-(2-Chloroéthoxy)phényl]-2-phényléthanone est un intermédiaire important utilisé pour la synthèse du difénoconazole agrochimique . Le difénoconazole est un fongicide triazole utilisé pour lutter contre certaines maladies courantes des plantes.
Recherche sur le cancer
Selon un brevet, des dérivés de ce composé ont été utilisés dans la thérapie et le diagnostic du cancer du sein . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.
Cristallographie
La structure cristalline de ce composé a été étudiée , ce qui indique son utilisation potentielle en cristallographie et en science des matériaux. La compréhension de la structure cristalline des composés est cruciale pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-10-11-19-15-8-6-14(7-9-15)16(18)12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPWHDFSKHYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394695 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19561-95-6 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone in tamoxifen research?
A1: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone serves as a crucial precursor in the synthesis of [D5-ethyl]-tamoxifen. [] This deuterated form of tamoxifen is a valuable tool for researchers investigating the mechanisms behind tamoxifen-induced DNA adduct formation in the liver. By incorporating a fully deuterated ethyl group using 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone as a starting point, scientists can track the metabolic fate of specific portions of the tamoxifen molecule, providing crucial insights into its pharmacological activity and potential toxicity. []
Q2: How is 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone utilized in the synthesis of [D5-ethyl]-tamoxifen?
A2: The synthesis involves treating the sodium enolate of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone with [D5]-iodoethane. This reaction leads to the incorporation of the pentadeuteroethyl group into the structure, ultimately yielding [D5-ethyl]-tamoxifen. [] This specific deuteration is crucial for differentiating metabolic pathways and understanding the role of the ethyl group in tamoxifen's mechanism of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



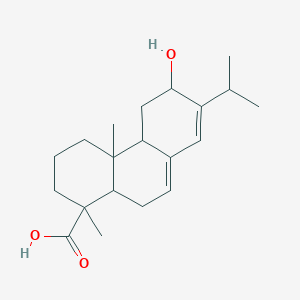
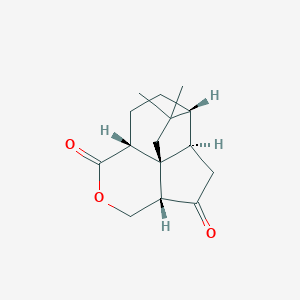
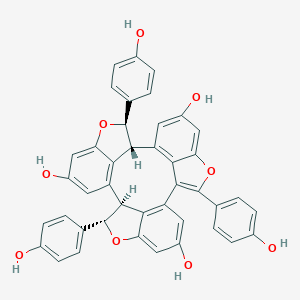
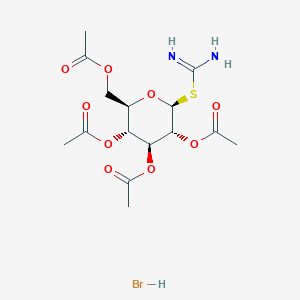

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)
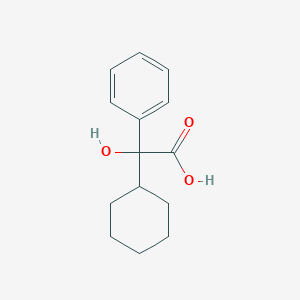
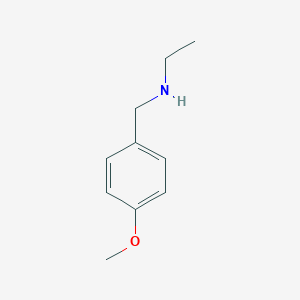
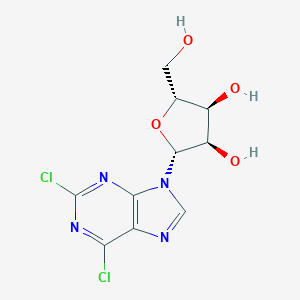

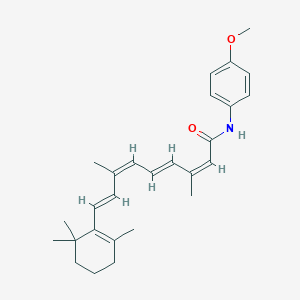
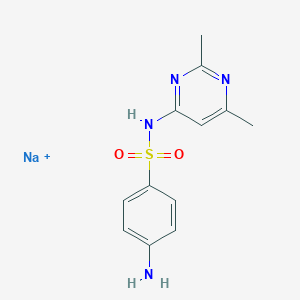
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
